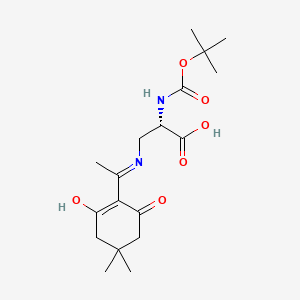

Boc-Dap(Dde)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONCDJKRGMZBBL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 2,3 Diaminopropionic Acid Dap Derivatives in Organic Synthesis

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids encoded in the genetic code. ontosight.ai Despite this, Dap and its derivatives are of significant interest in biochemistry, pharmacology, and organic synthesis. ontosight.aiscirp.org They serve as key structural fragments in a variety of biologically active compounds and as precursors for antibiotics and siderophores, such as staphyloferrin B. scirp.orgresearchgate.net

The utility of Dap derivatives in organic synthesis is broad. ontosight.ai They are employed as versatile building blocks for creating complex molecules, including pharmaceuticals and biochemical probes. ontosight.aia2bchem.com For instance, N2-substituted 2,3-diaminopropionic acid derivatives have been shown to significantly enhance the potency of nonpeptide glycoprotein (B1211001) IIb/IIIa inhibitors, which are crucial anti-aggregant agents. nih.gov The synthesis of Dap derivatives with orthogonal protecting groups is particularly important, as it allows for their incorporation into peptides and other macromolecules to probe structure and function. organic-chemistry.org The development of efficient synthetic routes, such as those employing a Curtius rearrangement, has made these valuable building blocks more accessible for research. organic-chemistry.org

Significance of Boc Dap Dde Oh As a Versatile Building Block in Complex Molecular Architectures

The primary significance of Boc-Dap(Dde)-OH lies in its role as a versatile building block for assembling complex molecular structures. chemimpex.com This versatility stems from the orthogonal nature of its two protecting groups: the Boc group on the α-amino acid and the Dde group on the β-amino group. This arrangement allows for the selective deprotection and subsequent modification of one amino group without affecting the other, enabling the synthesis of molecules with precisely defined architectures.

This building block is widely used in the following areas:

Branched and Cyclic Peptides : The orthogonal protection strategy is fundamental for synthesizing branched and cyclic peptides. The Dde group can be selectively removed on a solid support to allow for side-chain modification or cyclization while the peptide backbone and other side chains remain protected.

Peptide Nucleic Acid (PNA) Conjugates : this compound is valuable in the synthesis of PNA-peptide conjugates, which are designed to improve the cellular uptake of PNA, a DNA mimic with therapeutic potential. acs.org The Dde group's stability under conditions required for Fmoc-based peptide synthesis and its selective removal make it ideal for this application. acs.orgrsc.org

Bioconjugation and Drug Development : The compound is used in bioconjugation to link biomolecules, potentially enhancing the efficacy of therapeutic agents. chemimpex.com Its unique properties are advantageous for designing novel pharmaceuticals by allowing the creation of complex structures that can target specific biological pathways. chemimpex.com

Peptoid Synthesis : The Dde group provides orthogonal protection to the acid-cleavable Boc group in the synthesis of peptoids, which are increasingly investigated as anti-infective agents. rsc.org This allows for selective deprotection and modification, which is crucial for creating complex peptoid structures. rsc.org

Evolution of Orthogonal Protecting Group Strategies in Peptide and Organic Synthesis

Preparation and Derivatization Routes of Nα-Boc-Nβ-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-2,3-diaminopropionic Acid

The synthesis of this compound is a multi-step process that begins with the formation of the core 2,3-diaminopropionic acid (Dap) scaffold, followed by the strategic installation of the orthogonal Boc and Dde protecting groups.

General Synthetic Pathways to Diaminopropionic Acid Derivatives

The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a key structural motif in various natural products, including peptidic antibiotics and neurotoxins. zenodo.org Its synthesis has been approached through several routes. One common strategy involves the Hofmann or Curtius rearrangement of protected aspartic acid derivatives. sci-hub.st For instance, a Curtius rearrangement of an N-protected aspartic acid derivative can yield an isocyanate, which is then trapped to form the β-amino group, establishing the Dap backbone. sci-hub.st

Another prevalent method is the stereoselective Michael addition of nitrogen nucleophiles to chiral dehydroalanine (B155165) derivatives. zenodo.org This approach is valued for its high yields and stereoselectivity, often proceeding at room temperature without the need for catalysts. zenodo.org Additionally, Dap derivatives can be prepared from serine. For example, protected D-serine can be converted to an aldehyde, which then undergoes reductive amination with various primary amines or sulfonamides to create the 2,3-diamino framework. nih.govresearchgate.net The chirality of the starting serine is preserved throughout the synthesis, ensuring the stereochemical integrity of the final Dap product. nih.govresearchgate.net Other methods include the double reductive alkylation of N(α)-protected diamino acids with N-protected amino aldehydes. nih.gov

Specific Protocols for Introducing Boc and Dde Protecting Groups

The introduction of the tert-butyloxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting groups onto the Dap scaffold is a critical step that imparts orthogonality, essential for its utility in solid-phase peptide synthesis (SPPS).

The Boc group is typically introduced to protect the α-amino group (Nα). This is often achieved by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). For side-chain protection of the β-amino group (Nβ), the Dde group is installed. The Dde group is known for its stability to the acidic and basic conditions used for Boc and Fmoc removal, respectively.

An efficient synthesis route starts with a commercially available precursor like N(α)-Boc-Asp(OBn)-OH. sci-hub.st A Curtius rearrangement can establish the β-nitrogen. sci-hub.st Subsequent manipulation of protecting groups is then required. If the synthesis starts from serine, the Nα position is often protected with a group like Fmoc initially. nih.govresearchgate.net After the formation of the Dap structure, a series of deprotection and reprotection steps allows for the specific placement of the Boc group on the Nα and another protecting group, which can later be swapped for Dde, on the Nβ.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Control over stereochemistry is paramount in peptide synthesis. Several strategies have been developed for the stereoselective synthesis of Dap enantiomers and diastereomers. zenodo.orgnih.gov One effective method involves the highly diastereoselective 1,4-conjugate additions of nitrogen nucleophiles to chiral bicyclic dehydroalanines. zenodo.org This approach offers a simple, high-yielding, and stereoselective route to Nβ-substituted α,β-diamino acids. zenodo.org

When starting from chiral precursors like D-serine, the inherent stereochemistry of the starting material is transferred to the final product. nih.govresearchgate.net For example, using Nα-Fmoc-O-tert-butyl-d-serine as a starting material ensures the production of the corresponding L-Dap derivatives. nih.govresearchgate.net Similarly, enantiomerically pure Dap derivatives have been synthesized via a Curtius rearrangement, with studies confirming that racemization does not occur during the process. sci-hub.st The alkylation of chiral oxazolidine-oxazolidinone-fused bicyclic scaffolds, derived from serine, also proceeds with high diastereoselectivity, allowing for the synthesis of various chiral quaternary α-alkylserine derivatives which can be converted to Dap analogs. nih.gov

Comparative Analysis of Protecting Group Orthogonality in this compound Synthesis

The utility of this compound hinges on the orthogonal nature of its protecting groups. Orthogonality means that one protecting group can be removed under a specific set of conditions without affecting the other, allowing for selective chemical modifications at different sites within a peptide. peptide.comiris-biotech.depeptide.com

Stability and Selective Cleavage of the Nα-Boc Group

The Nα-Boc group is a cornerstone of the Boc/Bzl protection strategy in SPPS. peptide.com It is designed to be labile under moderately acidic conditions.

Stability: The Boc group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and to the hydrazinolysis conditions used to cleave the Dde group. peptide.com

Selective Cleavage: The Boc group is typically removed using moderate acids, most commonly trifluoroacetic acid (TFA), often in a solution of 50% TFA in dichloromethane (B109758) (DCM). peptide.com This selective cleavage leaves acid-labile side-chain protecting groups, such as those based on benzyl (Bzl) or the Dde group, intact. The Dde group is stable to the TFA treatment used for Boc cleavage.

| Protecting Group | Cleavage Reagent | Stability Conditions |

| Boc | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Stable to bases (e.g., piperidine) and hydrazine. peptide.com |

| Dde | 2% Hydrazine in Dimethylformamide (DMF) | Stable to acids (e.g., TFA) and bases (e.g., piperidine). iris-biotech.de |

Orthogonal Deprotection of the Nβ-Dde Group via Hydrazinolysis and Other Reagents

The Dde group provides an orthogonal protection strategy, particularly valuable in Fmoc-based SPPS, but also compatible with Boc strategies when the N-terminus is protected with Boc.

Stability: The Dde group is stable to the acidic conditions of Boc deprotection (TFA) and the standard basic conditions for Fmoc deprotection (piperidine).

Selective Cleavage: The key to the Dde group's utility is its selective removal by mild hydrazinolysis. iris-biotech.de A solution of 2% hydrazine in dimethylformamide (DMF) is typically used to cleave the Dde group from the β-amino side chain while the peptide remains attached to the solid support. iris-biotech.de This unmasks the side-chain amine, making it available for further modification, such as branching, cyclization, or the attachment of labels. The cleavage reaction can be monitored spectrophotometrically, as the by-product is a chromophoric indazole derivative. While 2% hydrazine is standard, concentrations as high as 10% have been used for difficult removals.

This orthogonal system allows for the synthesis of complex peptides where the main chain is assembled using Boc-chemistry, and the side chain of the Dap residue is selectively deprotected for further synthetic manipulations.

Challenges and Mitigation Strategies for Protecting Group Migration in Dap Derivatives

The synthesis of peptides containing diaminopropionic acid (Dap) often requires an orthogonal protection strategy to selectively modify the side-chain amino group. The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for the protection of the β-amino group of Dap, in conjunction with the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino group, presents a common approach. However, a significant challenge in the use of Dde-protected Dap derivatives is the intramolecular migration of the protecting group.

Several factors can influence the rate and extent of Dde migration. Research has shown that the migration is sequence-dependent and can be exacerbated by elevated temperatures used in fast-flow synthesis protocols. mdpi.com The nucleophilicity of the deprotected α-amino group directly attacks the Dde group on the side chain, leading to an intramolecular transfer.

To address this challenge, various mitigation strategies have been developed, focusing on both the modification of the protecting group and the optimization of reaction conditions.

Key Challenges Associated with Dde Protecting Group Migration:

Formation of Isomeric Impurities: The primary challenge is the generation of peptides where the Dde group has migrated to the N-terminus, leading to a mixture of products. mdpi.comiris-biotech.de

Sequence Dependence: The propensity for migration is not uniform and can vary significantly depending on the surrounding amino acid sequence. mdpi.com For instance, the steric hindrance of adjacent residues can influence the likelihood of migration. mdpi.com

Impact of Reaction Conditions: Conditions such as elevated temperature and the choice of base for Nα-Fmoc deprotection can accelerate Dde migration. mdpi.com

Mitigation Strategies:

To overcome the issue of protecting group migration, researchers have explored several effective strategies. These can be broadly categorized as the use of more robust protecting groups and the modification of the synthetic protocol.

One of the most common approaches is the replacement of the Dde group with a more sterically hindered analog, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). peptide.comiris-biotech.de The increased steric bulk of the ivDde group provides a greater barrier to intramolecular migration. peptide.com While ivDde is more stable, its removal can sometimes be more difficult. iris-biotech.deiris-biotech.de

Another strategy involves the temporary protection of the N-terminal amino group with a Boc group before proceeding with the removal of the side-chain Dde group. peptide.comsigmaaldrich.com This "N-terminal capping" strategy prevents the availability of a free nucleophilic α-amino group that could initiate the migration.

Furthermore, alternative protecting groups that are also orthogonal to the Boc group have been introduced. These include groups like methyl dimethylbarbituric acid (MeDmb), ethyl dimethylbarbituric acid (EtDmb), and isobutyl dimethylbarbituric acid (ivDmb), which have shown reduced scrambling tendencies compared to Dde. iris-biotech.deiris-biotech.de

The table below summarizes the key challenges and the corresponding mitigation strategies.

| Challenge | Research Findings | Mitigation Strategy | Key Findings of Mitigation |

| Dde group migration | The Dde group can migrate from the side-chain β-amino group to the N-terminal α-amino group, especially during Fmoc deprotection. peptide.commdpi.comiris-biotech.de This is a known side reaction in peptide synthesis. | Use of sterically hindered protecting groups like ivDde . peptide.comiris-biotech.de | The ivDde group is more robust and less prone to migration due to increased steric hindrance. peptide.comiris-biotech.de However, its removal can be more challenging. iris-biotech.de |

| Sequence-specific migration | The rate of migration is dependent on the peptide sequence and can be accelerated by factors like high temperature. mdpi.com | Introduction of an N-terminal Boc group before Dde removal. peptide.commdpi.comsigmaaldrich.com | Protecting the N-terminus prevents the intramolecular nucleophilic attack that causes migration. mdpi.com |

| Incomplete Dde removal | While more stable, sterically hindered groups like ivDde can sometimes be difficult to remove completely. iris-biotech.deiris-biotech.de | Use of alternative protecting groups like ivDmb . iris-biotech.deiris-biotech.de | The ivDmb group shows promising results with suppressed scrambling and more efficient removal compared to ivDde. iris-biotech.deiris-biotech.de |

| Side reactions during deprotection | The conditions used for removing the Nα-protecting group (e.g., piperidine for Fmoc) can facilitate Dde migration. researchgate.net | Using alternative deprotection reagents for Dde, such as hydroxylamine/imidazole. researchgate.net | This method allows for the selective removal of the Dde group under conditions that may not favor migration. |

The selection of an appropriate protecting group and synthetic strategy is crucial for the successful synthesis of complex peptides containing Dap derivatives. A careful evaluation of the peptide sequence and the potential for side reactions is necessary to minimize protecting group migration and maximize the yield of the desired product.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is fully compatible with standard Boc-based SPPS strategies. The Boc group is removed with moderate acid, typically trifluoroacetic acid (TFA), while the Dde group remains intact, allowing for subsequent, specific chemical transformations at the side chain. peptide.com This orthogonal protection scheme is crucial for the stepwise assembly of complex peptides where side-chain manipulation is required. peptide.comchemimpex.com

Coupling Reagents and Conditions: Standard coupling reagents used in Boc-SPPS are effective for this compound. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) when used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. thieme-connect.de More advanced uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), are also commonly employed to ensure efficient acylation. frontiersin.orgresearchgate.net In some cases, particularly for difficult sequences, pre-activation of the amino acid or the use of extended coupling times may be required. thieme-connect.denih.gov For instance, the synthesis of certain complex peptides has necessitated double coupling protocols to ensure the complete incorporation of the Dap residue. frontiersin.org

Monitoring and Optimization: The completeness of each coupling reaction is paramount to avoid the formation of deletion sequences. iris-biotech.de The Kaiser test is a widely used qualitative method to detect the presence of unreacted primary amines on the resin. iris-biotech.dethieme-connect.de A negative Kaiser test (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies that a second coupling step may be necessary. iris-biotech.de Quantitative monitoring can be performed by analyzing a small, cleaved sample of the resin-bound peptide by RP-HPLC and mass spectrometry. nih.gov

| Parameter | Recommended Condition/Reagent | Purpose |

| Coupling Reagent | HATU/DIEA or DCC/HOBt | Activates the carboxylic acid for amide bond formation. |

| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS, solubilizes reagents and swells the resin. |

| Reaction Time | 30 minutes to >6 hours | Can be extended for sterically hindered or difficult couplings. frontiersin.orgnih.gov |

| Monitoring | Kaiser Test, RP-HPLC/MS | Ensures complete incorporation and helps optimize protocols. iris-biotech.dethieme-connect.de |

| Strategy | Double coupling | Employed when a single coupling is insufficient for complete reaction. frontiersin.org |

This interactive table summarizes common parameters for optimizing the coupling of this compound in SPPS.

A key advantage of this compound is the ability to selectively deprotect its β-amino side chain while the peptide remains anchored to the solid support with its N-terminus still protected. peptide.compeptide.com The Dde group is orthogonal to both the acid-labile Boc group and the final resin-cleavage conditions (e.g., strong acids like HF or TFMSA). peptide.com

Selective Dde Deprotection: The Dde group is typically removed by treatment with a solution of hydrazine (commonly 2-4% in DMF). peptide.comnih.gov This cleavage is rapid, often completing within minutes. nih.gov It is crucial that before Dde removal, the N-terminal α-amine is protected, usually with the Boc group, to prevent undesired reactions such as cyclization or migration of the Dde group to the N-terminus. peptide.comnih.gov In some cases, hydroxylamine has also been used for Dde removal. researchgate.net

Subsequent Modifications: Once the Dde group is removed, the newly exposed side-chain amine of the Dap residue becomes a reactive handle for a variety of on-resin chemical modifications. This allows for:

Acylation: Attaching molecules like fatty acids (lipidation), biotin (B1667282), or fluorescent dyes. peptide.com

Alkylation: Introducing alkyl chains. nih.gov

Peptide Branching: Initiating the synthesis of a second peptide chain from the side chain, which is discussed in more detail below. iris-biotech.de

A potential issue with the Dde group is its tendency to migrate to an unprotected amine, particularly the N-terminus of the peptide chain. nih.goviris-biotech.de This risk is mitigated by ensuring the N-terminal α-amine is protected during the Dde-cleavage step. peptide.comnih.gov

Coupling Efficiency and Optimization in SPPS with this compound

Incorporation into Bioactive Peptides and Peptidomimetics

The ability to introduce specific modifications and structural constraints via this compound has led to its use in the synthesis of numerous bioactive compounds. chemimpex.com

Examples of Bioactive Applications:

Antimicrobial Peptides: The introduction of Dap residues can modulate the charge and amphipathicity of peptides, properties crucial for antimicrobial activity. In one study, a series of cationic amphipathic peptides rich in diaminopropionic acid were synthesized to mediate gene silencing. nih.gov The this compound derivative allowed for the on-resin modification of the Dap side chains to fine-tune the peptide's pH response and biological activity. nih.gov

Kappa Opioid Receptor Agonists: In the development of novel pain therapeutics, derivatives like Boc-D-Dap(Fmoc)-OH have been used to construct synthetic peptide amides that act as kappa opioid receptor agonists. google.com The Dap residue serves as a key component of the pharmacophore, and its side chain is often used as an attachment point for other chemical moieties to modulate receptor affinity and selectivity. google.com

Lipopeptide Antibiotics: In the total synthesis of the calcium-dependent lipopeptide antibiotic malacidin A, an orthogonally protected Dap derivative was essential. frontiersin.org While the reported synthesis used a different protection scheme (Fmoc-Dap(Alloc)-OH), the principle of using a selectively deprotectable Dap side chain for macrocyclization is a core concept enabled by building blocks like this compound. frontiersin.org The side chain of the Dap residue forms the critical macrolactam bond with the C-terminus of the peptide. frontiersin.org

The incorporation of this compound and its derivatives allows medicinal chemists to generate structural diversity, creating peptides with enhanced stability, novel conformations, and improved therapeutic potential. chemimpex.com

Design and Synthesis of Peptides with Modified Side Chains for Structure-Activity Relationship Studies

The strategic incorporation of non-standard amino acids is a cornerstone of modern peptide and protein engineering, enabling detailed exploration of structure-activity relationships (SAR). This compound, a derivative of 2,3-diaminopropionic acid (Dap), is a valuable building block in this endeavor. Its unique protecting group strategy allows for the selective modification of the Dap side chain, facilitating the synthesis of peptides with tailored properties.

The core utility of this compound lies in its orthogonal protection scheme. The Boc (tert-butyloxycarbonyl) group on the α-amino group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the β-amino side chain is cleaved under milder, basic conditions, such as with hydrazine. peptide.combiosyn.compeptide.com This orthogonality is crucial for solid-phase peptide synthesis (SPPS), as it permits the deprotection and subsequent modification of the Dap side chain while the peptide remains anchored to the resin and other protecting groups remain intact. thieme-connect.deresearchgate.net

One notable example involves the synthesis of cyclic peptides, where the Dap side chain can be used to form a lactam bridge. thieme-connect.de This is achieved by deprotecting the Dde group on-resin and then coupling the newly freed β-amino group with a deprotected C-terminal carboxylic acid or the side chain of an acidic amino acid like aspartic acid or glutamic acid. This cyclization imparts conformational constraints on the peptide, which can lead to enhanced stability and receptor binding affinity.

Furthermore, research has focused on manipulating the pH response of peptides rich in 2,3-diaminopropionic acid to improve gene silencing with low toxicity. nih.gov In these studies, Fmoc-Dap(Dde)-OH was utilized in the synthesis of peptides where the Dde group was later removed to allow for further modification of the Dap side chains, such as N-methylation. nih.gov This highlights the versatility of the Dde protecting group in creating peptides with fine-tuned properties for specific therapeutic applications.

However, a potential challenge during the synthesis is the possibility of Dde group migration, particularly when the Dap residue is at the N-terminus. peptide.combiosyn.comnih.govmdpi.com This can lead to the formation of undesired side products. Careful selection of coupling reagents and reaction conditions is therefore essential to minimize this side reaction. nih.gov

The table below summarizes key aspects of utilizing this compound in the design and synthesis of modified peptides for SAR studies.

| Feature | Description | Research Application Example | Reference |

| Orthogonal Protection | The Boc group is removed by acid (TFA), while the Dde group is removed by hydrazine, allowing for selective side-chain modification. peptide.compeptide.com | Synthesis of cyclic peptides via on-resin lactam bridge formation. thieme-connect.de | peptide.compeptide.comthieme-connect.de |

| Side-Chain Functionalization | After Dde removal, various chemical moieties can be attached to the β-amino group to alter peptide properties. | Introduction of different alkyl or acyl groups to study their effect on antimicrobial activity. | acs.org |

| Conformational Constraints | The Dap side chain can be used as an anchor point for cyclization, restricting the peptide's flexibility. | Creating constrained peptides to enhance receptor binding and biological stability. | thieme-connect.de |

| pH-Responsive Peptides | Modification of Dap side chains allows for tuning the pKa and charge characteristics of the peptide. | Development of gene delivery vectors with pH-dependent release mechanisms. nih.gov | nih.gov |

| Potential for Migration | The Dde group can potentially migrate from the side chain to the α-amino group, especially for N-terminal Dap residues. biosyn.comnih.govmdpi.com | Requires careful optimization of synthesis protocols to ensure product purity. nih.gov | biosyn.comnih.govnih.govmdpi.com |

Studies on Conformational Constraints and Bioactivity Modulation

The introduction of conformational constraints into a peptide's structure is a powerful strategy to enhance its biological activity, selectivity, and stability. This compound is a key reagent in this context, enabling the creation of cyclic and other constrained peptide architectures that can lead to significant modulation of bioactivity.

The ability to selectively deprotect the Dde group on the Dap side chain is fundamental to its use in creating conformational constraints. thieme-connect.de This selective deprotection allows for intramolecular cyclization, where the β-amino group of the Dap residue is linked to another part of the peptide chain. This can be a head-to-tail cyclization, a side-chain-to-side-chain cyclization, or a side-chain-to-main-chain cyclization. thieme-connect.de The resulting cyclic structure reduces the conformational freedom of the peptide, which can pre-organize it into a bioactive conformation, thereby increasing its affinity for a biological target and reducing the entropic penalty upon binding. nih.gov

Research on antimicrobial and anticancer peptides has demonstrated the benefits of such conformational constraints. For example, in the development of photoswitchable β-hairpin peptides, the introduction of cyclic structures through side-chain modifications has been shown to improve selectivity and modulate membranolytic activity. acs.org By constraining the peptide backbone, researchers can fine-tune the spatial arrangement of hydrophobic and cationic residues, which is critical for their interaction with cell membranes.

In another study, the cyclization of peptides containing Dap was used to create inhibitors of the Zika virus protease. nih.gov The researchers found a remarkable structure-activity relationship with respect to the linker used for cyclization, with a Dap-based linker resulting in a significantly more potent inhibitor compared to a linker based on 2,4-diaminobutanoic acid (Dab). nih.gov This highlights how subtle changes in the conformational constraints, dictated by the nature of the cyclizing amino acid, can have a profound impact on bioactivity.

The table below details research findings on the use of this compound for imposing conformational constraints and modulating bioactivity.

| Research Finding | Peptide System | Impact on Bioactivity | Reference |

| Lactam-Bridged Cyclization | Bicyclic peptides | Improved or modulated bioactivities of peptides and protein fragments by imparting conformational constraints. thieme-connect.de | thieme-connect.de |

| Side-Chain to C-Terminus Cyclization | Zika virus protease inhibitors | A Dap-based cyclization linker led to a more than 20-fold increase in inhibitory potency compared to a Dab-based linker, highlighting the importance of linker geometry for preorganization. nih.gov | nih.gov |

| Photoswitchable β-Hairpin Peptides | Membranolytic antimicrobial and anticancer agents | Introduction of cyclic structures and hydroxy-containing side chains improved antibacterial and anticancer activity, enhanced photoswitching efficiency, and reduced hemolysis. acs.org | acs.org |

| Manipulation of pH Response | 2,3-diaminopropionic acid-rich peptides | Modification of Dap side chains, including N-methylation after Dde removal, allowed for tuning the functional pH response to achieve effective gene silencing with low toxicity. nih.gov | nih.gov |

| Calcium-Dependent Lipopeptide Antibiotics | Malacidin A analogues | The use of a Dap derivative with an orthogonal protecting group was crucial for the synthesis of the cyclic core, enabling the exploration of structure-activity relationships. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

Role of Boc Dap Dde Oh in Advanced Organic and Medicinal Chemistry

Design and Synthesis of Functionalized Organic Molecules

The unique structural features of Boc-Dap(Dde)-OH make it a valuable tool for creating complex organic molecules with specific functions. Its two distinct protecting groups, the tert-butyloxycarbonyl (Boc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, allow for selective chemical modifications at different positions.

Use as a Scaffold for Diverse Chemical Libraries

This compound serves as a versatile scaffold for the generation of diverse chemical libraries. The orthogonal nature of the Boc and Dde protecting groups is central to this application. The Boc group, which protects the α-amino group, can be removed under acidic conditions, while the Dde group, protecting the β-amino group, is cleaved using hydrazine (B178648). nih.gov This differential reactivity allows for the sequential or site-specific introduction of various chemical moieties, leading to a wide array of structurally distinct molecules from a common starting material.

This strategy is particularly powerful in solid-phase peptide synthesis (SPPS), where the diaminopropionic acid (Dap) core can be incorporated into a peptide chain. thieme-connect.de The protected side chain can then be deprotected and modified at a desired step to create branched peptides or to attach other functional groups, thereby expanding the chemical diversity of the library. thieme-connect.de The ability to construct libraries of cyclic peptides is another important application, as these structures often exhibit enhanced biological activity and stability. thieme-connect.de

Derivatization for Receptor Binding and Ligand Discovery

The capacity for selective derivatization makes this compound a key building block in the discovery of ligands for biological receptors. By modifying the Dap side chain, researchers can systematically alter the steric and electronic properties of a molecule to optimize its binding affinity and selectivity for a specific target. d-nb.info

For instance, in the development of ligands for the glucagon-like peptide-1 receptor (GLP-1R), derivatives of diaminopropionic acid have been utilized to explore the structure-activity relationship of potential therapeutic agents. d-nb.info The ability to introduce a variety of functional groups allows for the fine-tuning of interactions with the receptor's binding pocket. This approach has also been applied in the synthesis of potent agonists for the NMDA receptor glycine (B1666218) site, where derivatives of 2,3-diaminopropionic acid have shown specific activity. medchemexpress.com The synthesis of peptidomimetics, which mimic the structure and function of natural peptides but with improved properties, often relies on such versatile building blocks to enhance biological stability and receptor affinity. unibo.it

Bioconjugation and Probe Development

The unique chemical handles provided by this compound are instrumental in the fields of bioconjugation and the development of chemical probes for studying biological systems.

Site-Specific Labeling and Bioconjugation Methodologies

The orthogonal protection scheme of this compound is highly advantageous for the site-specific labeling of biomolecules. chemimpex.com After incorporation into a peptide or other scaffold, the Dde group can be selectively removed to expose a primary amine, which can then be conjugated to a variety of molecules, such as reporter tags, imaging agents, or drug payloads. chemimpex.comissuu.com This precise control over the location of the modification is crucial for maintaining the biological activity of the parent molecule and for creating well-defined bioconjugates. issuu.com

This methodology is a cornerstone of modern bioconjugate techniques and is particularly relevant in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody to target cancer cells specifically. issuu.com The ability to control the drug-to-antibody ratio (DAR) is critical for the efficacy and safety of the ADC, a level of control that can be achieved using building blocks like this compound. issuu.com

Development of Fluorescent and Affinity Probes

This compound and its derivatives are used in the synthesis of probes for biological imaging and affinity-based studies. medchemexpress.com The exposed amino group after Dde deprotection serves as an attachment point for fluorophores, creating fluorescent probes that can be used to visualize and track biological processes in real-time. medchemexpress.compeptide.com For example, amino acid derivatives are used to construct background-free peptide probes for fluorescence imaging. medchemexpress.com

Similarly, affinity probes can be developed by attaching biotin (B1667282) or other affinity tags to the side chain of the Dap residue. peptide.com These probes are invaluable tools for identifying and isolating binding partners of a particular molecule, thereby elucidating biological pathways and identifying potential drug targets. The lysine (B10760008) side chain, for example, is often used to attach tags like biotin or fluorescent dyes to a peptide. peptide.com

Contributions to Material Science and Polymer Chemistry

While the primary applications of this compound are in medicinal chemistry and chemical biology, its versatile chemical nature also lends itself to applications in material science and polymer chemistry. The compound's stability and reactivity make it a useful component in the development of new materials with specific functional properties. chemimpex.com It can be incorporated into polymers to introduce functional side chains, which can then be modified to alter the material's properties, such as its solubility, hydrophobicity, or ability to interact with other molecules. The development of functionalized polymers and materials is an area of ongoing research with potential applications in areas like drug delivery, tissue engineering, and diagnostics.

Monomer in the Synthesis of Functional Polymers

This compound serves as a key monomer in the synthesis of functional polymers, particularly in the construction of polyamines and peptide-based polymers. The ability to selectively deprotect the two amino groups allows for the controlled, stepwise assembly of polymer chains. researchgate.net This is particularly advantageous in solid-phase synthesis, where reagents and byproducts can be easily removed by washing. diva-portal.org

In the synthesis of polyamines, for instance, the Dde group can be removed to allow for the attachment of another monomer or a functional group to the beta-amino group, while the polymer backbone remains attached to the solid support via the alpha-amino group. researchgate.net This process can be repeated to build up a polymer with a defined sequence and length. The use of this compound and similar orthogonally protected diamino acids facilitates the creation of polymers with precise architectures, which is essential for their function.

Research has demonstrated the use of Dde as a protecting group for primary amines in the solid-phase synthesis of polyamines. researchgate.net This strategy allows for selective functionalization and the creation of complex polymeric structures. The Dde group's stability to the conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) and its selective removal make this compound a valuable monomer for creating polymers with specific side-chain modifications. frontiersin.orgmdpi.com

Engineering of Biomaterials with Defined Architectures

The precise control over chemical structure afforded by this compound is critical in the engineering of biomaterials with defined architectures. The ability to introduce specific functionalities at precise locations within a polymer or peptide backbone is essential for creating materials that can interact with biological systems in a predictable manner.

For example, in the development of materials for drug delivery or tissue engineering, the spatial arrangement of chemical groups can influence properties such as biocompatibility, biodegradability, and the ability to target specific cells or tissues. uni-muenchen.de By using this compound as a monomer, researchers can introduce branching points or attach bioactive molecules (e.g., peptides, carbohydrates, or small molecule drugs) to the side chain of the diaminopropionic acid residue. diva-portal.orguni-muenchen.de

The synthesis of sequence-defined oligo(ethanamino)amides for nucleic acid delivery is one area where such precise architectural control is vital. uni-muenchen.de The introduction of branching points using lysine derivatives, which are conceptually similar to using Dap derivatives, allows for the creation of two-arm, three-arm, and four-arm architectures. uni-muenchen.de This architectural diversity is crucial for optimizing the material's ability to condense and protect nucleic acids and to interact with cell membranes for efficient delivery. The principles applied in these syntheses highlight the potential of using monomers like this compound to create complex, functional biomaterials.

The selective deprotection of the Dde group allows for the on-resin modification of the side chain, enabling the introduction of various functional moieties. diva-portal.org This has been utilized in the synthesis of peptide analogues and other complex biomolecules where site-specific modification is required to achieve the desired biological activity. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-alpha-t-Butyloxycarbonyl-N-beta-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-2,3-diaminopropionic acid | This compound |

| tert-Butyloxycarbonyl | Boc |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde |

| Trifluoroacetic acid | TFA |

Analytical and Characterization Techniques in the Context of Boc Dap Dde Oh Synthesis and Application

Chromatographic Methods for Monitoring Reaction Progress and Purity (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Boc-Dap(Dde)-OH and related peptide syntheses. Its high resolution and sensitivity are leveraged to monitor the progress of coupling reactions and to assess the purity of the final product.

Reaction Monitoring: In the context of Solid-Phase Peptide Synthesis (SPPS), HPLC is instrumental. The efficiency of coupling reactions involving this compound can be evaluated by performing a "mini-cleavage" of a small sample of the peptide-resin, followed by HPLC analysis to check for the presence of unreacted starting materials or side products. ub.edu Furthermore, the removal of the Dde protecting group, which is often accomplished with hydrazine (B178648), releases a byproduct with strong UV absorption. peptide.com This characteristic allows the deprotection reaction to be monitored photometrically, often in-line with the chromatographic separation, to ensure the reaction proceeds to completion. peptide.com

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is the most common modality for assessing the purity of this compound and peptides incorporating it. This method typically employs a C18 stationary phase and a mobile phase gradient of water and acetonitrile, often containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. iucr.org For research-grade material, purities are often expected to be greater than 98%. During the synthesis of complex peptides, analytical RP-HPLC can be used to detect potential side reactions, such as the migration of the Dde group from the side chain to the N-terminus of the diaminopropionic acid residue. nih.gov

| Parameter | Description | Common Conditions/Reagents | Reference |

|---|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | - | |

| Stationary Phase (Column) | Non-polar, silica-based column | C18 | iucr.org |

| Mobile Phase | A gradient mixture of an aqueous solvent and an organic solvent | Water and Acetonitrile | iucr.org |

| Mobile Phase Additive | An acid modifier to improve peak shape and resolution | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | iucr.org |

| Detection | UV Spectrophotometry | 214 nm, 220 nm, 254 nm | researchgate.net |

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. Mass spectrometry confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool used to verify the molecular weight of this compound and its derivatives. iucr.org This technique confirms the successful synthesis and provides evidence of the compound's identity. The calculated molecular weight for this compound (C18H28N2O6) is 368.43 g/mol , and ESI-MS analysis would typically show the corresponding protonated molecule [M+H]⁺. bapeks.comchempep.comiris-biotech.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the precise structure of the synthesized compound. bldpharm.com The spectra provide information on the chemical environment of each proton and carbon atom, confirming the presence of the Boc and Dde protecting groups, the diaminopropionic acid backbone, and the carboxylic acid moiety. While specific spectral data for this compound is proprietary to manufacturers, analysis of related structures like Fmoc-Dap(Dde)-OH and BOC-DAP(Z)-OH confirms the utility of NMR in verifying stereochemistry and functional group integrity. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| Synonym | N-alpha-Boc-N-beta-Dde-L-2,3-diaminopropionic acid | bapeks.com |

| Molecular Formula | C18H28N2O6 | bapeks.comiris-biotech.de |

| Molecular Weight | 368.43 g/mol | iris-biotech.deiris-biotech.de |

| CAS Number | 1263045-09-5 | iris-biotech.de |

Methodologies for Assessing Optical Purity and Stereochemical Integrity

For applications in peptide synthesis, the stereochemical integrity of the amino acid building block is paramount. The use of a racemic or epimerized starting material would lead to a mixture of diastereomeric peptides, complicating purification and compromising biological activity.

Chiral HPLC: Chiral HPLC is the definitive method for assessing the optical purity of this compound. This technique uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.). For example, a Chiralpak IC column with a mobile phase such as hexane:isopropanol has been used to resolve the enantiomers of similar protected amino acids, verifying enantiomeric excess values greater than 99%. For derivatives like Dde-Dap(Fmoc)-OH, chiral HPLC is used to confirm purities of ≥ 99.7%. chemicalbook.com

The prevention of epimerization during synthesis and coupling reactions is critical. While methods are designed to minimize this risk, analytical techniques like chiral HPLC provide the ultimate verification that the stereochemical integrity of the this compound has been maintained. nih.gov

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Strategies for Boc-Dap(Dde)-OH Derivatives

The demand for more complex and functionally diverse peptides is driving innovation in the synthetic strategies used to create derivatives of this compound. Researchers are actively exploring novel methodologies to enhance the efficiency, versatility, and scope of peptide synthesis.

One area of focus is the development of more sophisticated orthogonal protection schemes. While the Boc/Dde combination is well-established, the synthesis of highly complex molecules, such as peptide dendrimers or those requiring multiple, specific modifications, necessitates an expanded toolbox of protecting groups. mdpi.com Future strategies may involve the integration of additional orthogonal protecting groups that can be removed under unique conditions, allowing for even more intricate molecular designs. For instance, the use of an allyl group, removable by palladium catalysis, in conjunction with Boc and Dde protection has been demonstrated for on-resin macolactamization. mdpi.com

Furthermore, advancements in solid-phase peptide synthesis (SPPS) are set to revolutionize the creation of this compound-containing peptides. frontiersin.org The development of novel resins and linkers that offer improved stability and cleavage characteristics will streamline the synthesis process. rsc.org For example, the use of hyper acid-labile resins like 2-chlorotrityl chloride (2-CTC) can prevent unwanted side reactions such as diketopiperazine formation, which is particularly relevant when incorporating proline residues. frontiersin.org

The exploration of greener and more sustainable synthetic methods is another key trend. This includes the use of more environmentally friendly solvents and reagents, as well as the development of catalytic methods that reduce waste and improve atom economy. The application of such principles to the synthesis and utilization of this compound derivatives will be a critical aspect of future research.

Expansion of Applications in Novel Bioactive Compound Development

The unique properties of this compound make it a valuable component in the design and synthesis of new bioactive compounds with a wide range of therapeutic applications. chemimpex.comchemimpex.com Its ability to serve as a scaffold for creating constrained peptides and peptidomimetics is of particular interest in drug discovery.

A significant area of expansion is in the development of novel antibiotics. The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. This compound can be incorporated into the synthesis of complex lipopeptide antibiotics, such as malacidin A, which have shown potent activity against Gram-positive pathogens. frontiersin.org The versatility of this building block allows for the creation of analogues with modified structures to probe structure-activity relationships (SARs) and optimize antimicrobial efficacy. frontiersin.org

The development of peptide-based inhibitors for various enzymes is another promising avenue. netascientific.com The ability to introduce specific functionalities at the beta-amino group of the diaminopropionic acid residue after selective deprotection of the Dde group allows for the creation of targeted inhibitors. For example, cyclic peptides containing this compound have been investigated as inhibitors for proteases like the Zika virus NS2B-NS3 protease. nih.gov

Furthermore, the application of this compound extends to the field of bioconjugation, where it can be used to link peptides to other molecules such as drugs, imaging agents, or delivery vehicles. chemimpex.com This is particularly relevant in the development of antibody-drug conjugates (ADCs), which combine the targeting specificity of antibodies with the cytotoxic potency of small molecule drugs. issuu.com The orthogonal protection of this compound allows for the precise attachment of payloads to the peptide backbone.

Integration with Automation and High-Throughput Synthesis Platforms

The increasing complexity of drug discovery and the need to screen large libraries of compounds have spurred the integration of automation and high-throughput synthesis platforms in peptide chemistry. iris-biotech.de The compatibility of this compound with these technologies is crucial for its continued relevance and expanded use.

Automated peptide synthesizers, which have become standard in many research laboratories, can significantly accelerate the synthesis of peptides containing this compound. peptide.com These instruments automate the repetitive steps of coupling and deprotection, allowing for the rapid and reliable production of peptide chains. The development of new protocols and methodologies specifically designed for the automated synthesis of complex peptides incorporating orthogonally protected amino acids like this compound is an active area of research. mdpi.com

High-throughput synthesis platforms enable the parallel synthesis of hundreds or even thousands of different peptide sequences. This is invaluable for creating large compound libraries for drug screening and for optimizing lead compounds. The use of this compound in such platforms allows for the systematic variation of the peptide structure, including modifications at the beta-amino position, to explore a vast chemical space and identify compounds with desired biological activities.

The future of peptide synthesis will likely see a greater convergence of automation, microfluidics, and computational design. These integrated platforms will enable the rapid design, synthesis, and screening of novel peptide-based therapeutics, with this compound and its derivatives playing a central role as versatile and indispensable building blocks.

Q & A

Q. How to validate this compound’s role in synthesizing branched peptides or dendrimers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.